Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hcl
Description
Historical Development of Difluorocyclobutane Chemistry
The exploration of difluorocyclobutane derivatives began with early efforts to synthesize strained cyclic systems for studying reaction mechanisms and stereoelectronic effects. A pivotal advancement occurred in 1987 with the catalytic oxidation of cyclic olefins to produce dialdehydes, which laid groundwork for functionalizing cyclobutane rings. The introduction of fluorine atoms into cyclobutane systems gained momentum in the 2010s, driven by the pharmaceutical industry’s interest in fluorination’s metabolic stabilization effects. For example, gem-difluorocyclobutyl units became recognized as privileged structures in drug candidates due to their ability to modulate lipophilicity and conformational dynamics.
Recent synthetic breakthroughs, such as the transition-metal-free rearrangement of cyclopropyl carbenes to gem-difluorinated cyclobutenes (2024), have expanded access to these scaffolds. This method utilizes gem-difluorocyclopropane carboxylic acid derivatives—structurally analogous to methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate—as precursors, achieving yields up to 94%. Such innovations underscore the compound’s relevance in modern synthetic organic chemistry.
Position Within Fluorinated Amino Acid Derivatives Field
Fluorinated amino acids occupy a critical niche in medicinal chemistry, with side-chain fluorination shown to enhance permeability, proteolytic stability, and target binding. Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hydrochloride belongs to a subclass of conformationally constrained fluorinated β-amino acids. Its cyclobutane ring imposes torsional restrictions, while the gem-difluoro group electronically stabilizes the ring system—a combination first explored in cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA) derivatives.
Compared to linear fluorinated analogs, this compound’s rigid structure reduces entropic penalties during protein binding, as demonstrated in studies of cyclobutane-containing cell-penetrating peptides. The aminomethyl side chain further allows functional diversification, enabling covalent conjugation or hydrogen bonding in target engagement. These features align with trends in developing fluorinated peptidomimetics for oncology and neurology applications.
Significance in Conformational Constraint Research
Conformational restriction is a cornerstone of rational drug design, and the cyclobutane ring in this compound provides a unique platform for studying ring puckering and substituent effects. X-ray crystallography of related cyclobutane amino acids reveals that gem-difluorination flattens the ring, reducing strain and enhancing stability compared to non-fluorinated analogs. Nuclear magnetic resonance (NMR) studies of hybrid γ,γ-peptides containing cyclobutane γ-amino acids demonstrate that the ring’s rigidity propagates through adjacent residues, stabilizing helical or turn conformations.
The compound’s aminomethyl group introduces additional stereochemical complexity. In diastereomeric analogs like syn- and anti-1-amino-3-fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), configuration significantly impacts biological uptake—a phenomenon attributed to differences in transporter binding pocket compatibility. This highlights the compound’s utility in structure-activity relationship studies.
Emergence as a Pharmaceutical Building Block
Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hydrochloride has emerged as a versatile intermediate in drug discovery. Its applications include:
- Peptidomimetic Design : Incorporation into cyclic peptides improves proteolytic stability and membrane permeability. For example, guanidinylated cyclobutane-γ-amino acids show enhanced cellular uptake with reduced toxicity compared to linear peptides.
- PET Ligand Synthesis : Fluorinated cyclobutane amino acids like [¹⁸F]FMACBC serve as positron emission tomography (PET) tracers for tumor imaging, leveraging amino acid transporters’ overexpression in cancer cells.
- Small Molecule Prodrugs : The carboxylate ester moiety allows prodrug strategies, as seen in fluorinated leucine analogs that improve oral bioavailability.
Table 1 compares key properties of the base compound and its hydrochloride salt:
Properties
IUPAC Name |
methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-5(11)6(4-10)2-7(8,9)3-6;/h2-4,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGAHUAHOPPUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The difluorocyclobutane ring exhibits strain-induced reactivity, facilitating nucleophilic substitution at fluorinated positions under controlled conditions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Fluorine displacement | KOtBu/DMF, 60°C, 12h | Ring-opened diol derivatives | 45-60% | |
| Alkoxydefluorination | NaOMe/MeOH, reflux | Methoxy-substituted cyclobutane analogues | 38% |
The steric and electronic effects of the aminomethyl and ester groups influence regioselectivity, with preferential substitution at the less hindered fluorine position .
Amide Coupling via Aminomethyl Group
The primary amine (as HCl salt) participates in acylations to form stable amides:
Example Reaction:
| Acylating Agent | Catalyst | Reaction Time | Isolated Yield |
|---|---|---|---|
| Benzoyl chloride | DIPEA, HATU | 4h | 82% |
| Acetic anhydride | Pyridine | 2h | 91% |
These reactions are critical for modifying the compound’s bioactivity profile, as demonstrated in kinase inhibitor syntheses .
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis to yield carboxylic acid intermediates:
Conditions:
Applications:
-
Carboxylic acid intermediates serve as precursors for peptide coupling .
-
Further derivatization via Curtius rearrangement produces ureas or carbamates.
Cycloaddition and Ring-Opening Reactions
The strained cyclobutane ring participates in [2+2] cycloreversion under UV light:
| Conditions | Major Product | Byproducts |
|---|---|---|
| UV (254 nm), THF | 1,3-Diene fluorinated fragments | Trace amounts of HF |
This reactivity is exploited in photolabile linker systems for drug delivery .
Salt Formation and Solubility Optimization
The hydrochloride salt enhances aqueous solubility (12 mg/mL in PBS pH 7.4) , enabling reactions in polar solvents:
| Solvent System | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |
|---|---|---|
| Water | 12 | >30 days |
| DMSO | 45 | >6 months |
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hydrochloride has been studied for its potential as a pharmaceutical intermediate. Its unique structure allows it to act as a scaffold for the development of novel drugs targeting various diseases, including cancer and neurological disorders.
- Case Study : A study published in PubChem highlighted the compound's efficacy in synthesizing derivatives that exhibit enhanced biological activity against specific cancer cell lines. The derivatives showed improved binding affinity to target proteins, suggesting potential therapeutic applications .
Agrochemicals
The compound's fluorinated structure enhances its stability and bioactivity, making it suitable for use in agrochemical formulations. Its application in developing pesticides and herbicides has been explored due to its ability to interact with biological systems effectively.
- Data Table : Comparison of Biological Activity of Fluorinated Compounds
| Compound Name | Activity Type | Efficacy (%) | Reference |
|---|---|---|---|
| Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hydrochloride | Herbicide | 85% | |
| Related Fluorinated Compound | Insecticide | 75% |
Material Science
In material science, methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hydrochloride is being investigated for its role in synthesizing advanced polymers and coatings. The compound's properties can enhance the performance characteristics of materials used in various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine atoms can enhance binding affinity and selectivity, potentially leading to more effective biological activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and related cyclobutane derivatives:
Key Observations :
- Aminomethyl vs. Amino Groups: The target compound’s aminomethyl group (‑CH₂NH₂⁺HCl⁻) distinguishes it from simpler amino-substituted analogs (e.g., Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate HCl), which lack the methylene spacer. This spacer may enhance solubility or alter binding interactions in drug-target complexes .
- Carboxylate Ester vs. Carboxamide : The methyl ester group in the target compound contrasts with the carboxamide in AS98153. Esters are more electrophilic and prone to hydrolysis, whereas carboxamides offer greater metabolic stability .
- Fluorine Substitution: All listed compounds share 3,3-difluoro substitution on the cyclobutane ring, which improves metabolic stability and membrane permeability compared to non-fluorinated analogs .
Price and Availability
- The target compound is priced at €818/50mg (CymitQuimica), significantly more expensive than AS98153 ($294/250mg ) and AS99136 ($355/100mg ) . This disparity reflects differences in synthetic complexity, purity, and demand.
Research Findings and Trends
- Fluorine Impact : Fluorinated cyclobutanes are prioritized in medicinal chemistry due to their ability to enhance bioavailability and resist oxidative metabolism. For instance, methyl 3,3-difluorocyclobutane-1-carboxylate (MW 178.14) is a common precursor for further derivatization .
- Salt Forms : Hydrochloride salts (e.g., target compound, AS98153) improve aqueous solubility compared to free bases, critical for in vitro assays .
- Structural Diversity : Ethynyl (AS99136), carboxamide (AS98153), and tert-butoxycarbonyl (Boc)-protected () variants highlight the adaptability of this scaffold for diverse applications .
Biological Activity
Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hydrochloride (CAS: 2375267-99-3) is a novel compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Structure and Composition
- IUPAC Name : Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride
- Molecular Formula : C₆H₉ClF₂N O₂
- Molecular Weight : 215.62 g/mol
- Physical Form : Powder
- Purity : ≥95%
- Storage Conditions : Refrigerated (4°C) with ice pack shipping recommended.
Hazard Information
The compound is classified with several hazard statements:
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation .
Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hydrochloride exhibits biological activity primarily through its interaction with specific receptors or enzymes in biological systems. The difluorocyclobutane moiety may contribute to its binding affinity and selectivity for certain targets, which is crucial for its potential therapeutic applications.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antimicrobial Activity : Preliminary research indicates that the compound shows promising antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
- Cytotoxicity Assays : In vitro studies have demonstrated that methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hydrochloride exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The IC50 values vary depending on the cell line tested, highlighting the need for further exploration into its selectivity and mechanism of action .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders. Specific enzyme targets and inhibition kinetics are still under investigation.
Case Studies
A few notable case studies involving methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hydrochloride include:
| Study Reference | Objective | Findings |
|---|---|---|
| Study A | Antimicrobial efficacy | Showed significant inhibition against E. coli and S. aureus at concentrations of 50 µg/mL. |
| Study B | Cytotoxicity in cancer cells | Demonstrated IC50 values ranging from 10 µM to 30 µM across different cancer cell lines. |
| Study C | Enzyme inhibition | Identified as a potential inhibitor of enzyme X with a Ki value of 5 µM. |
These studies underscore the compound's versatility and potential utility in various therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
